2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide
Overview
Description
2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide is a synthetic compound known for its potential therapeutic applications. It belongs to the class of sulfonamides and indole derivatives, which are widely studied for their biological activities. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Sulfonamide Formation:
Piperidine Substitution: The final step involves the substitution of the phenyl group with a piperidine moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of retinoic acid receptor-related orphan receptor γ (RORγ), which is a target for treating autoimmune diseases.
Biological Studies: The compound has been evaluated for its anti-inflammatory and anticancer properties.
Industrial Applications: Its derivatives are being explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound shares a similar core structure and has been studied for its RORγ inhibitory activity.
N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Another analog with similar biological activities.
Uniqueness
2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in therapeutic applications.
Properties
IUPAC Name |
2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22-18-6-4-5-17-20(12-11-19(23-22)21(17)18)29(27,28)24-15-7-9-16(10-8-15)25-13-2-1-3-14-25/h4-12,24H,1-3,13-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVTHCNWNCWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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